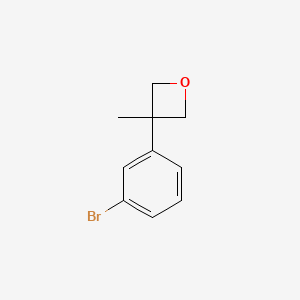

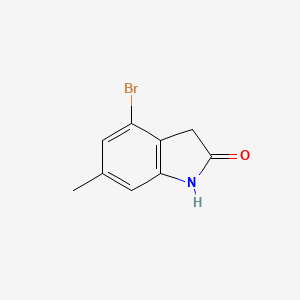

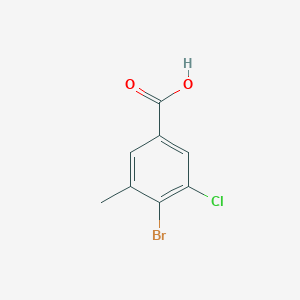

3-(3-溴苯基)-3-甲基氧杂环丁烷

描述

Compounds with a structure similar to “3-(3-Bromophenyl)-3-methyloxetane” belong to a class of organic compounds known as aromatic ethers . These are aromatic compounds containing an ether group - an oxygen atom connected to two alkyl or aryl groups - substituted with a bromophenyl group .

Molecular Structure Analysis

The molecular structure of similar compounds is typically analyzed using techniques like X-ray crystallography . Density Functional Theory (DFT) studies are also common for understanding the electronic structure .Chemical Reactions Analysis

The chemical reactions of similar compounds can involve various transformations, such as C-C bond formation via Suzuki cross-coupling or borylation via the Miyaura reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(3-Bromophenyl)-3-methyloxetane” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .科学研究应用

Pharmaceutical Applications

3-(3-Bromophenyl)-3-methyloxetane: is a compound that can be utilized in the synthesis of various pharmaceuticals. Its bromine atom can act as a reactive site for further chemical modifications, making it a valuable intermediate in drug development. For instance, it can be used in the synthesis of coumarin derivatives , which have medicinal properties . These derivatives are known for their anticoagulant, antimicrobial, and anti-inflammatory activities, making them significant in the creation of new therapeutic agents.

Agrochemicals

In the field of agrochemicals, 3-(3-Bromophenyl)-3-methyloxetane can serve as a precursor for the synthesis of compounds with potential use as pesticides or herbicides. The bromophenyl moiety is particularly useful in creating compounds that can disrupt biological pathways in pests, providing a means to protect crops from various types of infestations .

Dyestuff and Pigments

The bromophenyl group in 3-(3-Bromophenyl)-3-methyloxetane is beneficial in the synthesis of dyes and pigments. It can be incorporated into phthalocyanine dyes , which are used extensively due to their chemical and thermal stability. These dyes find applications in inks, coatings, and plastics, offering vibrant colors and resistance to fading .

Organic Synthesis

This compound is instrumental in organic synthesis, especially in Suzuki-Miyaura coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds. The bromine atom in 3-(3-Bromophenyl)-3-methyloxetane can be replaced with various organic groups, enabling the construction of complex organic molecules for research and industrial purposes.

Material Science

In material science, 3-(3-Bromophenyl)-3-methyloxetane can contribute to the development of new materials with enhanced properties. For example, it can be used to create novel polymers with specific functionalities or to modify the surface properties of materials to improve their performance in various applications .

Chemical Engineering

Lastly, in chemical engineering, 3-(3-Bromophenyl)-3-methyloxetane can be used in process optimization and the development of new chemical processes. Its role as an intermediate can lead to more efficient pathways for the synthesis of complex chemicals, reducing costs and environmental impact .

作用机制

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst .

Biochemical Pathways

Similar compounds have been involved in various biochemical pathways, including amino acids routes, vitamins pathways, energetic routes, lipid metabolism, and oxidative pathways .

Pharmacokinetics

A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that the maximum concentration (cmax) reached 100 ± 045 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

Result of Action

Similar compounds have shown various effects at the molecular level, including changes in the expression of some compounds .

Action Environment

It’s worth noting that the success of similar compounds in sm cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

安全和危害

未来方向

属性

IUPAC Name |

3-(3-bromophenyl)-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(6-12-7-10)8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQATFJUFANHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-3-methyloxetane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)

![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)

![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)